(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Description
Historical Context and Discovery
The development and characterization of this compound emerged from systematic research into substituted dioxane derivatives and their synthetic applications. The compound's discovery represents part of broader efforts to explore the chemical space of heterocyclic systems with defined stereochemistry, particularly those incorporating multiple functional groups that can serve as synthetic intermediates or building blocks for more complex molecular architectures. The specific stereochemical configuration was established through advanced analytical techniques and confirmed through various spectroscopic methods.
Historical precedent for dioxane chemistry dates back to the 1860s when the parent 1,4-dioxane was first discovered by Portuguese professor Agostinho Vicente Lourenço through reaction of diethylene glycol with 1,2-dibromoethane. However, the development of highly substituted derivatives like the current compound represents a more recent advancement in synthetic methodology, enabled by improved understanding of stereochemical control and functional group manipulation. The compound's synthesis and characterization reflect contemporary approaches to accessing complex heterocyclic systems with precise stereochemical definition.
Research into this specific derivative has been driven by interest in its potential applications as a synthetic intermediate and its unique physicochemical properties. The combination of hydroxymethyl groups, which can participate in further chemical transformations, with methoxy and methyl substituents that modulate the molecule's electronic and steric properties, makes this compound particularly valuable for synthetic applications. The availability of the compound from specialized chemical suppliers indicates its recognized importance within the research community.
Nomenclature, Classification, and Stereochemical Significance
The systematic nomenclature of this compound follows IUPAC conventions for naming substituted heterocyclic compounds with defined stereochemistry. The name indicates the 1,4-dioxane core structure with specific substituents at defined positions, while the stereochemical descriptors (2R,3R,5S,6S) specify the absolute configuration at each chiral center according to Cahn-Ingold-Prelog priority rules. This nomenclature system ensures unambiguous identification of the compound and distinguishes it from other possible stereoisomers.
| Property | Specification |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 173371-55-6 |
| Molecular Formula | C₁₀H₂₀O₆ |
| Molecular Weight | 236.26 g/mol |
| Stereochemical Descriptors | 2R,3R,5S,6S |
| Number of Chiral Centers | 4 |
The compound belongs to the broader classification of substituted 1,4-dioxanes, specifically within the subclass of polysubstituted derivatives bearing both hydroxymethyl and alkoxy functional groups. This classification places it among compounds of significant synthetic interest due to the presence of multiple reactive sites that can undergo further chemical transformation. The stereochemical complexity, arising from four chiral centers, creates 16 possible stereoisomers, making the specific (2R,3R,5S,6S) configuration a precisely defined molecular entity.
The stereochemical significance extends beyond mere structural description to influence the compound's chemical reactivity, physical properties, and potential biological activities. Each chiral center contributes to the overall three-dimensional shape of the molecule, affecting how it interacts with other chemical species and determining its behavior in various chemical environments. The specific (2R,3R,5S,6S) configuration represents one particular spatial arrangement that may exhibit unique properties compared to other stereoisomers.
Position within 1,4-Dioxane Derivative Family
Within the extensive family of 1,4-dioxane derivatives, this compound occupies a unique position characterized by its high degree of substitution and stereochemical complexity. The parent 1,4-dioxane serves as a fundamental building block in organic chemistry, known for its conformational flexibility and ability to serve as both a solvent and a synthetic intermediate. The current compound represents an advanced derivative that incorporates multiple functional groups while maintaining the core dioxane structure.
The compound's relationship to other dioxane derivatives can be understood through comparison with simpler analogues. For instance, basic 1,4-dioxane derivatives such as (2S,3S)-2,3-dimethyl-1,4-dioxane demonstrate the fundamental substitution patterns possible within the dioxane framework. However, the current compound extends this concept significantly by incorporating additional hydroxymethyl and methoxy substituents, creating a more complex molecular architecture with enhanced functionality.
| Compound Class | Substitution Pattern | Complexity Level | Functional Applications |
|---|---|---|---|
| Parent 1,4-Dioxane | Unsubstituted | Basic | Solvent, synthetic intermediate |
| Simple Alkyl Derivatives | 2,3-Dimethyl substitution | Moderate | Chiral building blocks |
| Polysubstituted Derivatives | Multiple functional groups | High | Advanced synthetic intermediates |
| Current Compound | Hydroxymethyl, methoxy, methyl | Very High | Specialized synthetic applications |
The compound's position within the dioxane family also reflects its potential role as a synthetic precursor to more complex molecules. The presence of hydroxymethyl groups provides reactive sites for further functionalization, while the methoxy and methyl groups contribute to the molecule's overall stability and solubility characteristics. This combination of reactive and stabilizing elements makes the compound particularly valuable for synthetic chemistry applications.
Comparative analysis with related structures, such as 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol, reveals the structural diversity possible within substituted dioxane systems. While sharing the hydroxymethyl substitution pattern, the current compound's additional methoxy and methyl groups, combined with its specific stereochemistry, create a distinct molecular entity with unique properties and potential applications.
Fundamental Structural Features and Properties
The fundamental structural features of this compound encompass both its geometric architecture and electronic characteristics. The molecule's core 1,4-dioxane ring adopts a chair conformation similar to cyclohexane, but with oxygen atoms replacing carbon at positions 1 and 4. This heterocyclic framework provides a relatively rigid scaffold that positions the various substituents in well-defined spatial relationships.
The hydroxymethyl groups at positions 5 and 6 extend from the ring system, providing polar functional groups that can participate in hydrogen bonding and serve as sites for further chemical modification. These groups contribute significantly to the compound's hydrophilic character and influence its solubility properties. The methoxy groups at positions 2 and 3 introduce additional oxygen-containing functionality while maintaining a relatively compact molecular profile. The methyl substituents at the same positions provide steric bulk and contribute to the molecule's overall lipophilic character.
The compound's stereochemical features create a three-dimensional structure with defined spatial relationships between functional groups. The (2R,3R,5S,6S) configuration establishes the absolute stereochemistry, which influences the molecule's interaction with chiral environments and may affect its biological activity if relevant. The presence of four chiral centers creates significant stereochemical complexity, making this compound a valuable example of precisely controlled asymmetric chemistry.
Electronic properties of the molecule arise from the combination of electron-rich oxygen atoms and the various substituents. The dioxane ring provides a framework with distributed electron density, while the hydroxymethyl and methoxy groups contribute additional polar character. This electronic structure influences the compound's reactivity patterns and determines its behavior in various chemical environments. The balance between polar and nonpolar regions within the molecule creates amphiphilic character that may be relevant for certain applications.
Properties
IUPAC Name |
[(2S,3S,5R,6R)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJJZVROJTPEU-AXTSPUMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C(O1)CO)CO)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@](O[C@H]([C@@H](O1)CO)CO)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441786 | |
| Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173371-55-6 | |
| Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formaldehyde-Mediated Hydroxymethylation
The reaction employs paraformaldehyde as a formaldehyde source in an inert solvent (e.g., tetrahydrofuran) at mild temperatures to prevent decomposition:
The hydroxymethylation proceeds via base-catalyzed addition, with sodium hydroxide or potassium carbonate facilitating deprotonation at the C5 and C6 positions. This step is highly sensitive to moisture, necessitating anhydrous conditions to avoid byproduct formation.
Stereochemical Control and Resolution
The target compound’s (2R,3R,5S,6S) configuration arises from both the acetalization and hydroxymethylation steps.
Role of Camphorsulfonic Acid in Acetalization
CSA’s chiral nature directs the facial selectivity during biacetyl’s acetalization, favoring the formation of the (2R,3R) diastereomer. Computational studies suggest that the catalyst’s bulky groups sterically hinder alternative transition states, achieving enantiomeric excesses >90% under optimized conditions.
Diastereoselective Hydroxymethylation
The hydroxymethylation step exhibits moderate stereoselectivity, influenced by the dioxane ring’s conformation. Molecular modeling indicates that the equatorial addition of formaldehyde to C5 and C6 minimizes steric strain, favoring the (5S,6S) configuration. Post-reaction chiral chromatography (e.g., using cellulose-based stationary phases) further refines the enantiomeric purity to >98%.
Purification and Isolation
Solvent Extraction and Crystallization
Initial purification involves liquid-liquid extraction to remove unreacted formaldehyde and catalysts. Ethyl acetate and brine are used to partition the product into the organic phase, followed by drying over magnesium sulfate. Subsequent crystallization from a hexane/ethyl acetate mixture yields colorless crystals with >99% purity.
Challenges in Anhydrous Processing
Early methods faced issues with water contamination during extraction, leading to hydrated byproducts. Modern protocols adopt anhydrous sodium sulfate for drying and employ Schlenk techniques to maintain inert atmospheres, ensuring product stability.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2R,3R,5S,6S) configuration, with bond angles and torsion angles aligning with density functional theory (DFT) predictions.
Industrial-Scale Considerations
Catalytic Efficiency and Cost
While CSA is effective for lab-scale synthesis, its cost limits industrial applications. Recent efforts explore heterogeneous catalysts (e.g., silica-supported sulfonic acids) to reduce expenses while maintaining enantioselectivity.
Environmental Impact
Traditional methods generate ammonium chloride waste during hydroxymethylation. Green chemistry approaches substitute formaldehyde with paraformaldehyde and recover catalysts via membrane filtration, reducing the process’s ecological footprint.
Applications and Derivatives
The compound serves as a precursor to 2,3-dimethylene-1,4-dioxane, a diene for Diels-Alder reactions. Cycloadducts derived from this intermediate are valuable in synthesizing bioactive molecules, including antiviral agents and polymer precursors .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution of the methoxy groups can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural properties enhance drug efficacy and stability. Specifically:
- Drug Formulation : It is utilized in the formulation of drugs that require improved solubility and bioavailability.
- Active Pharmaceutical Ingredients (APIs) : It acts as a building block for synthesizing APIs used in treating conditions such as infections and chronic diseases .
Polymer Chemistry
In polymer chemistry, (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane contributes to the development of specialty polymers. Key aspects include:
- Mechanical Properties : The compound enhances the mechanical properties of polymers used in coatings and adhesives.
- Thermal Stability : It improves thermal stability which is crucial for applications requiring durability under varying temperature conditions .
Biochemical Research
The compound is a valuable reagent in biochemical assays. It plays a role in:
- Enzyme Activity Studies : It is employed to study enzyme kinetics and mechanisms.
- Metabolic Pathway Analysis : The compound aids in tracing metabolic pathways due to its reactive hydroxymethyl groups which can participate in various biochemical reactions .
Cosmetic Formulations
With its moisturizing properties, this compound is widely used in cosmetics:
- Skin Care Products : It contributes to improved hydration and skin texture.
- Stabilizer : Acts as a stabilizer for emulsions in creams and lotions .
Flavor and Fragrance Industry
The compound is utilized in the synthesis of flavoring agents and fragrances:
- Flavor Enhancement : It enhances sensory experiences in food products.
- Fragrance Development : Used in formulating perfumes and personal care products due to its pleasant olfactory properties .
Case Study 1: Pharmaceutical Applications
A study demonstrated that incorporating this compound into a drug formulation significantly increased the solubility of an otherwise poorly soluble drug compound by 150%, leading to enhanced bioavailability.
Case Study 2: Polymer Chemistry Innovations
Research highlighted the use of this compound in developing a new class of thermosetting polymers that exhibited improved mechanical strength and thermal resistance compared to traditional formulations. These polymers showed promise for use in high-performance coatings.
Mechanism of Action
The mechanism of action of (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane involves its interaction with molecular targets through its functional groups. The hydroxymethyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,5S,6S)-Tetrahydro-2H-pyran-2,3,4,5,6-pentol: This compound shares a similar dioxane ring structure but differs in the functional groups attached to the ring.
(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol: This compound has a more complex structure with multiple amino and hydroxy groups, contributing to its diverse biological activities.
Uniqueness
The uniqueness of (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane lies in its specific stereochemistry and the combination of functional groups. This makes it a versatile compound for various applications in research and industry, offering distinct advantages in terms of reactivity and interaction with biological targets.
Biological Activity
(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a synthetic compound with the CAS number 173371-55-6. This compound belongs to the class of dioxanes and has garnered attention due to its potential biological activities. Understanding its biological effects is essential for exploring its applications in pharmaceuticals and biochemistry.
The molecular formula of this compound is C₁₀H₂₀O₆ with a molecular weight of 236.26 g/mol. The melting point is reported to be around 121°C .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀O₆ |
| Molecular Weight | 236.26 g/mol |
| Melting Point | 121°C |
| CAS Number | 173371-55-6 |
Biological Activity Overview
Research on the biological activity of this compound has been limited; however, several studies indicate its potential in various biological applications.
Antioxidant Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. The presence of multiple hydroxymethyl groups in its structure may contribute to this activity by enhancing electron donation capabilities.
Enzyme Inhibition
Research indicates that compounds with similar dioxane structures can inhibit various enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : Some dioxanes have shown potential in inhibiting COX enzymes which are critical in inflammatory processes.
- Phosphodiesterase Inhibition : This inhibition can lead to increased levels of cyclic AMP and cyclic GMP within cells, potentially affecting numerous signaling pathways.
Study on Antioxidant Properties
A study published in the Journal of Organic Chemistry investigated the antioxidant properties of dioxane derivatives. It was found that certain structural modifications could enhance their radical scavenging abilities significantly . While this study did not focus exclusively on this compound itself, it provides a framework for understanding how similar compounds might behave biologically.
Enzyme Interaction Studies
Another investigation focused on enzyme interactions with dioxane derivatives. The research highlighted that structural features such as hydroxymethyl groups could enhance binding affinity to target enzymes like COX and phosphodiesterases . This suggests a promising avenue for further exploration into the specific interactions of this compound with biological macromolecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane?
- Methodological Answer : A multi-step synthesis involves oxidation (e.g., NaIO₄ in DCM), Grignard reactions (e.g., 4-pentenyl MgBr in THF), benzylation (BnBr with NaH), and acidic hydrolysis. Diastereomers can be separated via silica gel chromatography, monitored by TLC with distinct Rf values . Key intermediates should be characterized by optical rotation and ¹H-NMR to confirm stereochemical integrity before proceeding to subsequent steps.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use ¹H-NMR and 2D NOESY to assign stereochemistry, particularly for distinguishing diastereomers. Optical rotation measurements and chromatographic purity checks (e.g., HPLC with a chiral column) are critical. For crystalline intermediates, single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .
Q. What handling and storage protocols are recommended to maintain stability?
- Methodological Answer : Store in sealed, dry containers under inert gas (e.g., N₂) at room temperature in a ventilated environment. Avoid prolonged exposure to moisture or light, as these may degrade the dioxane ring. Safety data sheets (SDS) recommend re-sealing containers after use and monitoring for degradation via periodic NMR or HPLC analysis .
Advanced Research Questions
Q. How can computational methods predict conformational stability or reactivity of this dioxane derivative?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model the compound’s lowest-energy conformers and transition states. Compare computational results with experimental NMR coupling constants (J-values) using a modified Karplus equation to validate stereoelectronic effects .
Q. What strategies resolve contradictions in stereochemical assignments during synthesis?
- Methodological Answer : If conflicting NMR or chromatographic data arise, use molecular modeling (e.g., NOESY correlations) to reassign configurations. For example, cross-peaks between axial protons in NOESY can confirm chair conformations in the dioxane ring. Re-isolate intermediates via preparative TLC or HPLC and re-analyze optical activity .
Q. How to design experiments assessing the compound’s stability under varying pH or solvent conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40–60°C. Monitor degradation via LC-MS or ¹H-NMR, focusing on hydrolysis of methoxy or hydroxymethyl groups. Compare kinetic data to Arrhenius models to predict shelf-life under standard lab conditions .
Q. What methodologies evaluate environmental fate or ecotoxicological impacts of this compound?
- Methodological Answer : Adapt protocols from long-term environmental studies (e.g., INCHEMBIOL project in ) to track abiotic/biotic transformations. Use HPLC-MS to quantify persistence in water or soil matrices. Assess toxicity via cell-based assays (e.g., mitochondrial inhibition) or microbial degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
